

Validating the Structure of 2-Bromo-3-cyclopropylpyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-3-cyclopropylpyridine

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of standard analytical techniques for validating the structure of **2-Bromo-3-cyclopropylpyridine** and its derivatives. By presenting experimental data from closely related analogs, this document serves as a practical resource for interpreting spectroscopic and crystallographic results.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural elucidation of **2-Bromo-3-cyclopropylpyridine** derivatives relies on a combination of spectroscopic and crystallographic methods. While Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, Mass Spectrometry (MS) helps determine the molecular weight and fragmentation patterns. For an unambiguous determination of the three-dimensional structure, X-ray crystallography remains the gold standard.

This guide will compare the expected analytical data for **2-Bromo-3-cyclopropylpyridine** with experimental data from structurally similar compounds: 2-Bromo-3-methylpyridine and 2-Bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in a molecule.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound	δ H-4 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ Other Protons (ppm)
2-Bromo-3-cyclopropylpyridine (Predicted)	~7.1-7.3 (dd)	~7.9-8.1 (dd)	~8.3-8.5 (dd)	~2.0-2.2 (m, 1H, cyclopropyl-CH), ~0.9-1.2 (m, 4H, cyclopropyl-CH ₂)
2-Bromo-3-methylpyridine[1]	7.17 (dd)	7.63 (d)	8.28 (d)	2.51 (s, 3H, CH ₃)
2-Bromopyridine	7.25 (ddd)	7.68 (td)	8.48 (ddd)	-

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ Other Carbons (ppm)
2-Bromo-3-cyclopropylpyridine (Predicted)	~142	~138	~126	~139	~150	~15 (cyclopropyl-CH), ~9 (cyclopropyl-CH ₂)
2-Bromo-3-methylpyridine	142.9	134.0	126.9	139.1	150.2	19.4 (CH ₃)
2-Bromopyridine[2]	142.9	124.3	128.5	139.1	150.3	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Table 3: Comparative Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragment Ions (m/z)
2-Bromo-3-cyclopropylpyridine	C ₈ H ₈ BrN	198.06[3]	[M] ⁺ •: 197/199, [M-Br] ⁺ •: 118, [M-C ₃ H ₅] ⁺ •: 156/158
2-Bromo-3-methylpyridine	C ₆ H ₆ BrN	172.02[1]	[M] ⁺ •: 171/173, [M-Br] ⁺ •: 92, [M-CH ₃] ⁺ •: 156/158
2-Bromopyridine	C ₅ H ₄ BrN	158.00[2]	[M] ⁺ •: 157/159, [M-Br] ⁺ •: 78

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal. While specific crystal structure data for **2-Bromo-3-cyclopropylpyridine** is not publicly available, analysis of related bromo-substituted heterocyclic compounds can provide expected bond lengths and packing motifs.

Table 4: Representative Bond Lengths from X-ray Crystallography of Bromo-substituted Aromatic Compounds

Bond	Typical Length (Å)	Reference
C-Br	1.85 - 1.95	[4]
C-N (in pyridine ring)	1.33 - 1.35	[4]
C-C (in pyridine ring)	1.37 - 1.40	[4]
C-C (cyclopropyl)	1.49 - 1.53	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electron Ionization - EI)

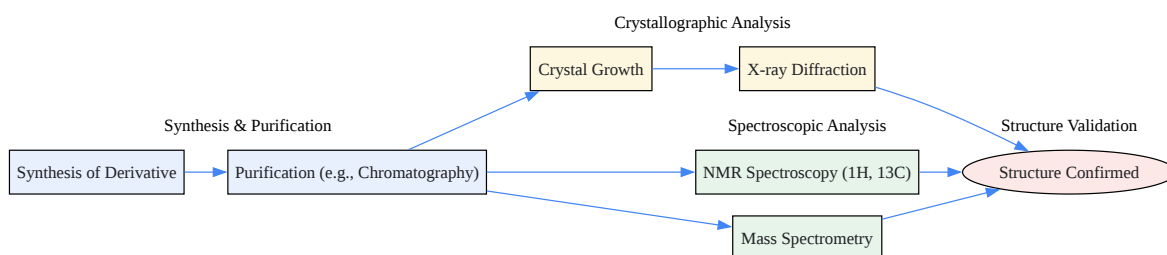
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo $K\alpha$ ($\lambda = 0.71073 \text{ \AA}$) or Cu $K\alpha$ ($\lambda = 1.54184 \text{ \AA}$) radiation.
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Experimental Workflows

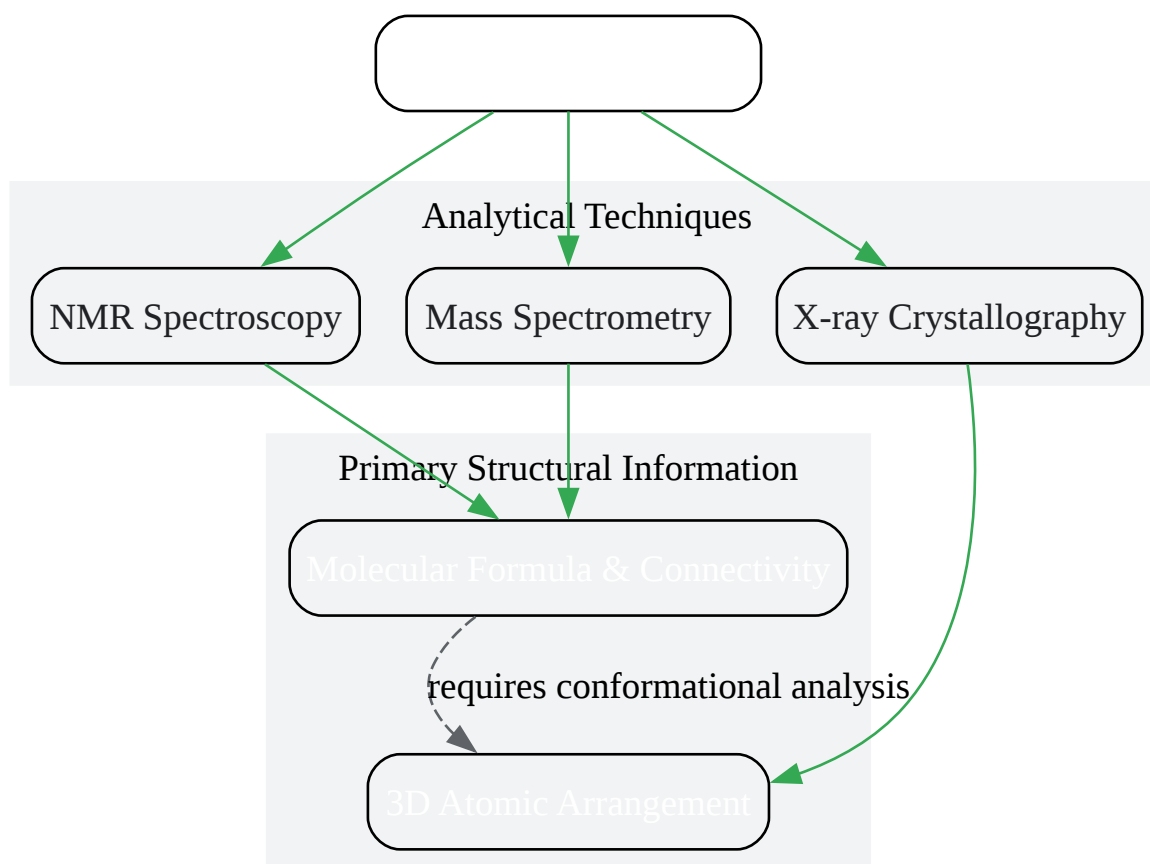
Clear visualization of experimental workflows can aid in understanding the logical progression of structural validation.



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Caption: Workflow for the structural validation of a chemical compound.

The following diagram illustrates the logical relationship between different analytical techniques in confirming the structure of a molecule.



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Caption: Relationship of analytical techniques to structural information.

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